![molecular formula C8H10F8O3 B3833293 3,3'-[oxybis(methyleneoxy)]bis(1,1,2,2-tetrafluoropropane)](/img/structure/B3833293.png)
3,3'-[oxybis(methyleneoxy)]bis(1,1,2,2-tetrafluoropropane)
Overview
Description
'3,3'-[oxybis(methyleneoxy)]bis(1,1,2,2-tetrafluoropropane), commonly known as BTFA, is a fluorinated ether that has gained attention in recent years due to its potential applications in scientific research. BTFA has unique properties that make it a useful tool in various fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
BTFA works by forming covalent bonds with amino acid residues in proteins, leading to the formation of crosslinks. These crosslinks can stabilize protein structures and alter their function. In lipid membranes, BTFA can insert itself into the membrane and alter its properties, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
BTFA has been shown to have anti-inflammatory properties in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells. In addition, BTFA has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using BTFA in lab experiments is its high reactivity and specificity. It can selectively target specific amino acid residues in proteins, making it a useful tool for studying protein-protein interactions. However, one limitation of using BTFA is its potential toxicity. It can cause cellular damage and may not be suitable for use in certain experiments.
Future Directions
There are several future directions for the use of BTFA in scientific research. One area of interest is the development of new drugs based on the anti-inflammatory properties of BTFA. Another area of interest is the use of BTFA in the study of membrane dynamics and lipid-protein interactions. Additionally, BTFA can be used as a tool for the synthesis of new polymers and as a component in advanced materials such as lithium-ion batteries.
Conclusion:
In conclusion, '3,3'-[oxybis(methyleneoxy)]bis(1,1,2,2-tetrafluoropropane) or BTFA is a useful tool in scientific research due to its unique properties. It can be used as a crosslinking agent, fluorescent probe, and solvent for the synthesis of various polymers. BTFA has anti-inflammatory properties and can be used to develop new drugs. However, its potential toxicity should be considered when using it in lab experiments. There are several future directions for the use of BTFA in scientific research, and it will likely continue to be a valuable tool in various fields.
Scientific Research Applications
BTFA has found applications in various scientific research fields due to its unique properties. In biochemistry, BTFA is used as a crosslinking agent to study protein-protein interactions. It can also be used as a fluorescent probe to study the dynamics of lipid membranes. In pharmacology, BTFA has been shown to have anti-inflammatory properties and can be used to develop new drugs. In materials science, BTFA is used as a solvent for the synthesis of various polymers and as a component in electrolytes for lithium-ion batteries.
properties
IUPAC Name |
1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxymethoxymethoxy)propane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F8O3/c9-5(10)7(13,14)1-17-3-19-4-18-2-8(15,16)6(11)12/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQDRWWTLOEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OCOCOCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxymethoxymethoxy)propane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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